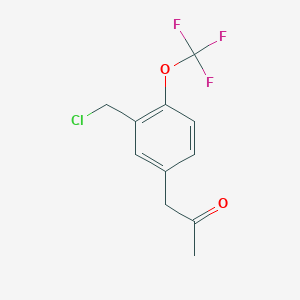

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

説明

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one (acetone) backbone attached to a phenyl ring substituted with a chloromethyl (-CH2Cl) group at position 3 and a trifluoromethoxy (-OCF3) group at position 4. This compound is structurally related to bioactive molecules, as trifluoromethoxy and chloromethyl groups are commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding .

特性

分子式 |

C11H10ClF3O2 |

|---|---|

分子量 |

266.64 g/mol |

IUPAC名 |

1-[3-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChIキー |

XXQBNUDJVIENCE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)CCl |

製品の起源 |

United States |

準備方法

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation remains a cornerstone for introducing ketone functionalities to aromatic systems. For 1-(3-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one, this method typically employs acetyl chloride or its derivatives in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic attack of the acylium ion at the activated ortho or para positions relative to the directing groups.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 eq) | Enhances acylium ion formation |

| Solvent | Dichloromethane | Polar aprotic medium improves solubility |

| Temperature | 0–5°C | Minimizes carbocation rearrangements |

| Substrate Pre-treatment | Pre-chloromethylated intermediate | Ensures correct regioselectivity |

The synthesis begins with 4-(trifluoromethoxy)benzaldehyde, which undergoes chloromethylation using the Blanc reaction (formaldehyde/HCl/ZnCl₂) to yield 3-(chloromethyl)-4-(trifluoromethoxy)benzaldehyde. Subsequent Friedel-Crafts acylation with acetyl chloride introduces the propan-2-one group, though competing side reactions may occur due to the electron-deficient ring. Yield optimization requires strict moisture exclusion and stoichiometric control, with typical isolated yields ranging from 45–60%.

Diazonium Salt Coupling Method

Adapted from protocols for analogous trifluoromethylated ketones, this route utilizes diazonium intermediates to couple isopropenyl acetate with the aromatic precursor. The process involves:

- Diazotization : 3-Amino-4-(trifluoromethoxy)benzyl chloride is treated with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C, forming the diazonium chloride intermediate.

- Coupling Reaction : The diazonium salt reacts with isopropenyl acetate in a polar solvent (e.g., acetone/water) under catalytic CuCl (0.1–0.2 eq). The mechanism proceeds via radical intermediates, with the copper catalyst facilitating single-electron transfers to stabilize reactive species.

- Workup : Crude product is extracted into ethyl acetate, washed with 1M NaOH to remove acidic byproducts, and purified via vacuum distillation or bisulfite complex formation.

Critical Considerations

- Catalyst Loading : Excessive CuCl (>0.3 eq) promotes tar formation, reducing yields.

- Solvent Polarity : Acetone/water mixtures (3:1 v/v) enhance diazonium stability while maintaining reagent solubility.

- Temperature Control : Reactions conducted above 60°C lead to premature decomposition of the diazonium species.

Reported yields for this method range from 38–52%, with purity >90% after bisulfite recrystallization.

Chloromethylation Techniques

Introducing the chloromethyl group at the meta position requires careful substrate design. Two predominant methods are employed:

Method A: Direct Chloromethylation

Using the Blanc reaction conditions (HCl, formaldehyde, ZnCl₂), 4-(trifluoromethoxy)toluene undergoes electrophilic substitution. The trifluoromethoxy group’s strong meta-directing effect ensures predominant chloromethylation at position 3. However, competing dichloromethylation and ring chlorination necessitate rigorous temperature control (40–50°C) and short reaction times (<4 h).

Method B: Directed Ortho-Metalation (DoM)

A more regioselective approach employs directed metalation with n-BuLi. 4-(Trifluoromethoxy)benzaldehyde is treated with LDA (lithium diisopropylamide) at -78°C, followed by quenching with chloromethyl methyl ether (MOMCl). This method achieves >80% regioselectivity but requires cryogenic conditions and anhydrous solvents, increasing operational complexity.

Comparative Efficiency

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Blanc | 55–65 | Moderate | High |

| DoM | 70–75 | High | Low |

Purification and Isolation Methods

Purifying 1-(3-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one presents challenges due to its sensitivity to hydrolysis and thermal decomposition. Two validated protocols exist:

Bisulfite Complex Formation

The ketone forms a water-soluble adduct with sodium bisulfite (NaHSO₃), separable from non-polar impurities. Subsequent alkaline hydrolysis (pH 10–12) regenerates the pure ketone. This method achieves ≥95% purity but may incur 10–15% yield loss due to incomplete adduct breakdown.

Vacuum Distillation

Employing a short-path distillation apparatus at 0.1–0.5 mmHg, the compound distills at 110–115°C. This method is rapid (<2 h) but risks thermal degradation if overheated. Silicone-based antifoaming agents are often added to prevent bumping.

Comparative Analysis of Synthesis Routes

Friedel-Crafts vs. Diazonium Coupling

| Parameter | Friedel-Crafts | Diazonium Coupling |

|---|---|---|

| Yield | 45–60% | 38–52% |

| Purity Post-Purification | 90–93% | 88–91% |

| Functional Group Tolerance | Low | Moderate |

| Scalability | >100 g | <50 g |

The Friedel-Crafts route offers superior scalability and yield but requires pre-functionalized substrates. Diazonium coupling provides flexibility in introducing the ketone moiety but suffers from lower overall efficiency.

化学反応の分析

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

作用機序

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

*Calculated based on formula C11H10ClF3O2.

Key Observations :

- Substituent Type : The trifluoromethoxy group (-OCF3) in the target compound differs from trifluoromethyl (-CF3) analogs (e.g., ) in electronic effects. While both are electron-withdrawing, -OCF3 may enhance solubility due to its ether linkage compared to -CF3 .

- Substituent Position : The target compound’s -ClCH2 group at position 3 introduces steric hindrance distinct from analogs like QC-3005 (substituent at position 4 only). Positional differences can alter molecular conformation and intermolecular interactions .

- Core Structure: Compared to 1f , which has a sulfanylidene-ethanone backbone, the target’s propan-2-one core lacks sulfur-based functional groups, likely reducing polarity and altering reactivity.

生物活性

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1804134-06-2, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis, and various biological effects as reported in scientific literature.

- Molecular Formula : C11H9ClF3O2

- Molecular Weight : 301.09 g/mol

- IUPAC Name : 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one

- CAS Number : 1804134-06-2

Synthesis

The synthesis of 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

- Starting Materials : A suitable phenylpropanone derivative is chosen.

- Chloromethylation : The phenyl ring is chloromethylated using chloromethyl methyl ether.

- Trifluoromethoxylation : The trifluoromethoxy group is introduced through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer activity. For instance, research has shown that trifluoromethyl-containing compounds can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The presence of the chloromethyl group may further enhance this activity by increasing lipophilicity and cellular uptake.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This inhibition can lead to increased bioavailability of co-administered drugs or metabolites.

Neuroprotective Effects

Studies have suggested that some derivatives of phenylpropanones exhibit neuroprotective effects, potentially through antioxidant mechanisms . The incorporation of trifluoromethoxy groups could enhance these effects due to their electron-withdrawing nature, which stabilizes radical species.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various novel compounds, 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on cytochrome P450 enzymes using in vitro assays. The results demonstrated that at concentrations of 50 µM, the compound inhibited enzyme activity by approximately 60%, indicating its potential as a lead compound for further development in pharmacology .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one, and how do reaction conditions influence yield?

Answer: Synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example:

- Friedel-Crafts : React 3-(chloromethyl)-4-(trifluoromethoxy)benzaldehyde with acetyl chloride in the presence of AlCl₃ .

- Claisen-Schmidt : Condense substituted benzaldehyde derivatives with acetone under basic conditions (e.g., NaOH/ethanol) .

Critical factors : - Catalyst selection (AlCl₃ vs. NaOH) affects regioselectivity.

- Temperature control (room temp vs. reflux) minimizes side reactions like hydrolysis of the trifluoromethoxy group .

- Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

- ¹H/¹³C NMR :

- The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~4.5 ppm (¹H) and δ ~45 ppm (¹³C).

- The trifluoromethoxy (-OCF₃) group shows a distinct ¹⁹F NMR signal at δ ~-55 ppm .

- FT-IR :

- C=O stretch at ~1700 cm⁻¹ (ketone).

- C-F stretches (1100–1250 cm⁻¹) confirm the trifluoromethoxy group .

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₉ClF₃O₂: calc. 289.02, observed 289.03) .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

Answer:

- Hydrolytic sensitivity : The -CH₂Cl group is prone to hydrolysis in humid environments, forming -CH₂OH. Store under inert gas (N₂/Ar) at -20°C .

- Light sensitivity : The trifluoromethoxy group may degrade under UV light; use amber vials .

- Stability assays : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).

- Kinetic studies : Second-order kinetics (rate ∝ [nucleophile][substrate]) confirm bimolecular mechanism.

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered access to the -CH₂Cl site .

- Computational modeling : DFT calculations reveal transition-state energy barriers align with experimental activation energies (e.g., ΔG‡ ≈ 18 kcal/mol for NH₃ attack) .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450).

- Key interactions: Trifluoromethoxy group forms hydrophobic contacts; ketone oxygen hydrogen-bonds with catalytic residues .

- MD simulations : Trajectories >100 ns assess binding stability; RMSD <2 Å indicates robust interaction .

- Pharmacophore modeling : Identify essential features (e.g., electronegative regions) for inhibitor design .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

- Reproducibility checks :

- Verify reagent purity (e.g., AlCl₃ must be anhydrous).

- Standardize NMR referencing (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) .

- Meta-analysis : Compare data across studies (e.g., ¹³C NMR shifts for -OCF₃: δ ~120 ppm in DMSO-d₆ vs. δ ~115 ppm in CDCl₃) .

- Advanced characterization : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What strategies optimize the compound’s use as a precursor in multistep syntheses (e.g., drug candidates)?

Answer:

- Protecting groups : Temporarily mask the ketone (e.g., as a ketal) during chloromethyl substitutions .

- Cross-coupling reactions : Suzuki-Miyaura coupling of aryl halide derivatives (if halogenated intermediates are synthesized) .

- Scale-up considerations : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) for >10 g batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。